2-(2-Bromophenyl)thiazole-4-carbaldehyde
Overview
Description
“2-(2-Bromophenyl)thiazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H6BrNOS and a molecular weight of 268.13 . It is a pale yellow solid .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromophenyl)thiazole-4-carbaldehyde” can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H .
Physical And Chemical Properties Analysis
“2-(2-Bromophenyl)thiazole-4-carbaldehyde” is a pale yellow solid . It has a molecular weight of 268.13 . The compound should be stored at 0-8°C .
Scientific Research Applications
General Use in Scientific Research
- Summary of Application : “2-(2-Bromophenyl)thiazole-4-carbaldehyde” is a chemical compound with the CAS Number: 885279-14-1 . It is often used in the synthesis of other chemical compounds .
- Results or Outcomes : The outcomes of using this compound in a reaction will depend on the specific reaction conditions and the other reactants involved .
Biological Activities of Thiazole Derivatives
- Summary of Application : Thiazole derivatives, which “2-(2-Bromophenyl)thiazole-4-carbaldehyde” could potentially be used to synthesize, have been found to have diverse biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
- Methods of Application : The specific methods of application would depend on the particular biological activity being targeted. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : The outcomes of these studies have shown that thiazole derivatives can have potent biological activities, making them of interest for the development of new therapeutic agents .
Synthesis of Benzothiazine N-acylhydrazones
- Summary of Application : “2-(2-Bromophenyl)thiazole-4-carbaldehyde” may be used as a reactant in the synthesis of Benzothiazine N-acylhydrazones .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : Benzothiazine N-acylhydrazones have potential antinociceptive and anti-inflammatory activity .
Antifungal Medication
- Summary of Application : Thiazole derivatives, which “2-(2-Bromophenyl)thiazole-4-carbaldehyde” could potentially be used to synthesize, are found in many potent biologically active compounds, such as the antifungal medication abafungin .
- Methods of Application : Abafungin is mostly used topically to suppress skin infections caused by various fungi .
- Results or Outcomes : The outcomes of these studies have shown that thiazole derivatives can have potent biological activities, making them of interest for the development of new therapeutic agents .
Synthesis of Other Chemical Compounds
- Summary of Application : “2-(2-Bromophenyl)thiazole-4-carbaldehyde” is often used in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application can vary depending on the particular synthesis or reaction being performed .
- Results or Outcomes : The outcomes of using this compound in a reaction will depend on the specific reaction conditions and the other reactants involved .
Antiretroviral Drug Synthesis
- Summary of Application : Thiazole derivatives, which “2-(2-Bromophenyl)thiazole-4-carbaldehyde” could potentially be used to synthesize, are found in many potent biologically active compounds, such as the antiretroviral drug Ritonavir .
- Methods of Application : Ritonavir is used in combination with other antiretroviral agents for the treatment of HIV-1 infection .
- Results or Outcomes : The outcomes of these studies have shown that thiazole derivatives can have potent biological activities, making them of interest for the development of new therapeutic agents .
properties
IUPAC Name |
2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBBOODPCKZROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693092 | |
Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)thiazole-4-carbaldehyde | |
CAS RN |
885279-14-1 | |
Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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